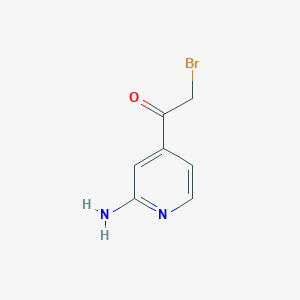

1-(2-Aminopyridin-4-yl)-2-bromoethanone

Description

Significance of α-Haloketones in Contemporary Organic Synthesis

The α-haloketone moiety is a cornerstone of modern organic synthesis, valued for its dual reactivity. researchgate.net These compounds feature two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. researchgate.netnih.gov This configuration allows for a wide range of transformations, making them key precursors for an array of complex molecules and heterocyclic systems. chemsrc.comresearchgate.netnih.govorganic-chemistry.org

The reaction of α-haloketones with various nucleophiles is a common strategy for constructing rings containing nitrogen, sulfur, and oxygen. researchgate.netnih.govorganic-chemistry.org This versatility has established them as indispensable intermediates in the synthesis of compounds with notable biological activities and as key building blocks for blockbuster pharmacological agents. chemsrc.comresearchgate.netnih.govorganic-chemistry.org The development of greener and more efficient synthetic protocols for α-haloketones continues to be an active area of research. chemsrc.comorganic-chemistry.org

| Heterocycle Class | Description |

| Thiazoles | A five-membered ring containing both sulfur and nitrogen, often synthesized via the Hantzsch thiazole (B1198619) synthesis from an α-haloketone and a thioamide. nih.gov |

| Oxazoles | A five-membered ring with oxygen and nitrogen, which can be formed from α-haloketones and amides. |

| Imidazoles | A five-membered ring with two nitrogen atoms, preparable from α-haloketones, an aldehyde, and ammonia (B1221849). |

| Benzofurans | Formed via the cyclo-condensation of α-haloketones with ortho-hydroxycarbonyl compounds. |

| Imidazo[1,2-a]pyridines | A fused bicyclic system synthesized through the condensation of an α-haloketone with a 2-aminopyridine (B139424). nih.govresearchgate.net |

The Pyridine (B92270) Heterocycle: A Foundation for Diverse Chemical Structures

The pyridine ring is a six-membered aromatic heterocycle that is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. bldpharm.comrsc.org This nitrogen atom fundamentally influences the molecule's properties, making it a crucial scaffold in medicinal chemistry. chemicalbook.com It can act as a hydrogen bond acceptor, which is vital for molecular recognition and binding to biological targets like enzymes and receptors. chemicalbook.com

The pyridine nucleus is a ubiquitous feature in a vast number of natural products, including vitamins and alkaloids, and is a core component of more than 7,000 existing pharmaceutical drugs. rsc.orgchemicalbook.comorgsyn.org Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. orgsyn.orgsemanticscholar.org An analysis of drugs approved by the U.S. FDA between 2014 and 2023 revealed that 54 contained a pyridine scaffold, with a significant number being anticancer agents. chemicalbook.com

Positioning of 1-(2-Aminopyridin-4-yl)-2-bromoethanone within Active Pharmaceutical Ingredient and Material Science Research

The strategic importance of this compound stems directly from its hybrid structure, which combines the synthetic utility of an α-haloketone with the proven biological relevance of the aminopyridine scaffold. This compound is primarily utilized as a key intermediate in the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.netrsc.org This reaction, a variation of the Tschitschibabin reaction, involves the condensation of the α-bromo ketone portion with the endocyclic and exocyclic nitrogen atoms of the 2-aminopyridine moiety to form the fused bicyclic system. researchgate.net

In the context of Active Pharmaceutical Ingredient (API) research, this is highly significant. Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in drug discovery and have been investigated for a wide range of therapeutic applications, including as anti-ulcer and anti-tubercular agents. researchgate.netrsc.org Notably, derivatives synthesized from 2-aminopyridines and α-haloketones have been identified as potent inhibitors of protein kinases such as DYRK1A and CLK1, which are targets in various diseases. researchgate.netnih.gov Therefore, this compound is a critical starting material for generating libraries of potential kinase inhibitors for drug screening and development.

While less documented, its potential in material science is also noteworthy. Related pyridine ketone derivatives have been used as ligands in the creation of ruthenium sensitizers for dye-sensitized solar cells. frontierspecialtychemicals.com The functional groups on this compound offer multiple points for polymerization or attachment to surfaces, suggesting possible applications in the development of novel functional materials, organometallic complexes, and polymers. bldpharm.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is firmly rooted in medicinal chemistry and drug discovery. Key areas of investigation include:

Synthesis of Bioactive Heterocycles: The principal focus is its application as a precursor for imidazo[1,2-a]pyridines and other related fused heterocyclic systems. nih.govresearchgate.net Research involves exploring various reaction conditions and catalysts to optimize yields and create diverse molecular libraries.

Structure-Activity Relationship (SAR) Studies: By using this bromoethanone as a constant starting block, chemists can systematically vary the substituents on the partner reagent to probe how structural modifications impact biological activity. This is crucial for optimizing the potency and selectivity of lead compounds, particularly in the development of kinase inhibitors. researchgate.netnih.gov

Development of Novel Synthetic Routes: The creation of more efficient, cost-effective, and environmentally benign synthesis methods for this compound and its precursors, such as 2-amino-4-acetylpyridine, is an ongoing goal in process chemistry. orgsyn.org

Exploration in Material Science: A more nascent research direction involves incorporating this compound into advanced materials. Its ability to chelate metals via the pyridine nitrogen and amino group, coupled with the reactive ketone handle, makes it a candidate for designing novel ligands, metal-organic frameworks (MOFs), and functional polymers.

Multi-Step Synthetic Approaches from Precursor Molecules

When direct bromination is not feasible or provides low yields, multi-step synthetic routes starting from different pyridine precursors offer a reliable alternative.

This approach begins with a 2-amino-4-pyridinecarboxaldehyde precursor. The synthesis of such aldehydes can be achieved through the oxidation of the corresponding methylpyridine (picoline) derivatives. nih.govchemicalbook.com Once the aldehyde is obtained, it can be converted into the target α-bromo ketone through a two-step process:

Ketone Formation: The aldehyde is first reacted with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to form a secondary alcohol, 1-(2-aminopyridin-4-yl)ethanol. This alcohol is then oxidized to the corresponding ketone, 1-(2-aminopyridin-4-yl)ethanone (B1282295), using a standard oxidizing agent like manganese dioxide (MnO₂) or a chromium-based reagent.

Bromination: The resulting ketone is then subjected to α-bromination using one of the methods described in section 2.1, such as reaction with NBS, to yield the final product, this compound.

This method provides a controlled, stepwise approach to building the desired functionality, avoiding the regioselectivity issues of direct bromination on a more complex starting material.

An alternative multi-step synthesis starts with 2-bromo-4-methylpyridine, a commercially available or readily synthesized building block. researchgate.net The synthesis involves the following key transformations:

Amination: The bromine atom at the C2 position is replaced with an amino group. This is typically achieved through a nucleophilic aromatic substitution reaction with ammonia or a protected amine source, often catalyzed by a copper salt (Buchwald-Hartwig amination or similar conditions). This yields 2-amino-4-methylpyridine.

Ketone Formation: The methyl group at the C4 position needs to be converted into an acetyl group. This can be challenging to perform directly in a single step. A common strategy involves radical bromination of the methyl group using NBS to form 4-(bromomethyl)-2-aminopyridine, followed by oxidation. A more controlled route involves the oxidation of the methyl group to a carboxylic acid, conversion to a Weinreb amide, and subsequent reaction with a methyl organometallic reagent to form the ketone. A more direct, albeit sometimes lower-yielding, method is the hydrolysis of a dibrominated methyl group. For example, reacting 4-methylpyridine (B42270) with two equivalents of NBS can yield 4-(dibromomethyl)pyridine, which upon hydrolysis gives the corresponding aldehyde, which can then be converted to the ketone as described in 2.2.1. cdnsciencepub.com

α-Bromination: Once 1-(2-aminopyridin-4-yl)ethanone is synthesized, the final step is the selective bromination of the acetyl group as detailed previously to afford the target compound.

This route is highly versatile, allowing for the introduction of various functionalities on the pyridine ring before the final ketone formation and bromination steps.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopyridin-4-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWOSYSTJXAPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664354 | |

| Record name | 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750571-38-1 | |

| Record name | 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Aminopyridin 4 Yl 2 Bromoethanone

Strategic Introduction of the 2-Amino Function on the Pyridine (B92270) Ring

The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability. Key strategies include direct amination of the pyridine C-H bond, palladium-catalyzed cross-coupling reactions, and transformations involving specialized aminating agents.

The introduction of an amino group at the C2 position of a pyridine ring is a fundamental transformation in the synthesis of many biologically active compounds. nih.govgalchimia.com Several powerful methods have been developed to achieve this functionalization with high regioselectivity.

Direct Amination via the Chichibabin Reaction

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines to furnish 2-aminopyridine (B139424) derivatives. wikipedia.org The reaction typically employs sodium amide (NaNH₂) in an aprotic solvent like xylene or in liquid ammonia (B1221849). wikipedia.org

The mechanism is widely accepted as a nucleophilic substitution of hydrogen (SₙH), proceeding through an addition-elimination pathway. wikipedia.org The nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2-position of the pyridine ring to form a negatively charged σ-adduct intermediate, also known as a Meisenheimer adduct. wikipedia.org Aromaticity is subsequently restored by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to form hydrogen gas, driving the reaction forward. wikipedia.org

Recent modifications of the Chichibabin amination have explored the use of sodium hydride (NaH) in the presence of lithium iodide (LiI) with primary alkyl amines in THF, expanding the scope of the reaction. orgsyn.org However, the traditional method with sodium amide remains a benchmark for producing the parent 2-aminopyridine.

Key features of the Chichibabin Reaction:

Reagent : Typically Sodium Amide (NaNH₂). wikipedia.org

Mechanism : Nucleophilic addition-elimination (SₙH). wikipedia.org

Selectivity : Strongly favors the C2-position (ortho to the ring nitrogen).

Limitations : The use of highly reactive sodium amide can be hazardous, and the reaction conditions are often harsh, limiting its compatibility with sensitive functional groups. nih.gov Side reactions, such as dimerization, can also occur. wikipedia.org

Palladium-Catalyzed Amination

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their milder conditions, broader substrate scope, and higher functional group tolerance compared to classical methods. researchgate.net These reactions are highly effective for forming C-N bonds. To synthesize 2-aminopyridines, a pre-functionalized pyridine, typically a 2-halopyridine (chloro-, bromo-) or a pyridyl triflate, is coupled with an ammonia equivalent or a protected amine source. acs.org

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine (B1218219) ligand is critical for the reaction's success, with chelating bisphosphine ligands like BINAP and DPPF, or bulky monophosphine ligands like DavePhos, often employed to facilitate the reaction and prevent catalyst inhibition by the pyridine nitrogen. researchgate.netacs.org

A common strategy involves coupling a 2-halopyridine with a protected hydrazine (B178648) derivative, such as di-tert-butyl hydrazodiformate, followed by deprotection to yield the free amine. acs.org This approach provides a direct route to protected 2-hydrazinopyridines, which are versatile synthetic intermediates. acs.org

| Catalyst System | Pyridine Substrate | Amine Source/Equivalent | Conditions | Product Type | Yield | Reference |

| Pd(OAc)₂ / BINAP | 2-Pyridyl Triflates | Di-tert-butyl hydrazodiformate | Toluene, 100 °C | Protected 2-Hydrazinopyridine | Good | acs.org |

| Pd(OAc)₂ / BINAP | 2,5-Dibromopyridine | Di-tert-butyl hydrazodiformate | Toluene, 100 °C | Protected 2-Hydrazino-5-bromopyridine | Very Good | acs.org |

| Pd₂(dba)₃ / DavePhos | 2-Chloropyridines | Various Amines | - | Substituted 2-Aminopyridines | - | researchgate.net |

Amination via Specialized Reagents

To overcome the limitations of both classical and some catalytic methods, specialized reagents have been developed for the direct C2-amination of pyridines. Researchers at Merck developed a polyfunctional reagent that enables the selective amination of the C2 C-H bond under relatively mild conditions. galchimia.com

This method involves a three-fold role for the reagent:

Activation of the pyridine ring by coordinating to the nitrogen.

Intramolecular transfer of a protected nucleophilic amino group to the C2 position.

Functioning as an oxidant to facilitate the final rearomatization step. galchimia.com

The protocol typically involves mixing the pyridine substrate with the reagent and an additive like N,O-bis(trimethylsilyl)acetamide (BSA), followed by a reductive workup with zinc metal. galchimia.com This approach demonstrates excellent regioselectivity for the C2 position and is compatible with a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. galchimia.com

Elucidating the Reactivity Profile and Mechanistic Pathways of 1 2 Aminopyridin 4 Yl 2 Bromoethanone

Reactivity of the α-Bromo Ketone Moiety

The α-bromo ketone portion of the molecule is characterized by a highly electrophilic α-carbon, a consequence of the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This inherent electrophilicity governs the primary reaction pathways for this moiety.

Nucleophilic Substitution Reactions (SN2 and SN1 pathways)

The carbon atom alpha to the carbonyl group is a prime target for nucleophilic attack. Due to the electronic properties of the α-bromo ketone, these reactions predominantly proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. The SN1 pathway is generally disfavored because it would involve the formation of a highly unstable α-carbonyl carbocation.

In a typical SN2 reaction, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion as a leaving group. A wide array of nucleophiles can be employed in this reaction, leading to a diverse set of substituted products.

Table 1: Examples of Nucleophilic Substitution Reactions with 1-(2-Aminopyridin-4-yl)-2-bromoethanone

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | α-Amino ketone |

| Thiol | Thiophenol | α-Thioether ketone |

| Carboxylate | Sodium Acetate | α-Acyloxy ketone |

| Azide | Sodium Azide | α-Azido ketone |

The rate and success of these reactions are influenced by the strength and steric bulk of the nucleophile, as well as the reaction conditions. For instance, the reaction with amines is a common strategy for introducing a nitrogen-containing functional group. researchgate.netuoanbar.edu.iqnih.govbldpharm.comresearchgate.net

Condensation and Cyclocondensation Reactions Initiated by Carbonyl Electrophilicity

The carbonyl group itself is electrophilic and can participate in various condensation and cyclocondensation reactions. A particularly important reaction is the Hantzsch thiazole (B1198619) synthesis, where the α-bromo ketone reacts with a thioamide or thiourea (B124793) to form a thiazole ring. nih.govchemhelpasap.comresearchgate.netorganic-chemistry.orgasianpubs.orgrsc.org

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the bromoethanone, displacing the bromide ion. This is followed by an intramolecular cyclization, where the nitrogen of the thiourea attacks the electrophilic carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. This reaction is a powerful tool for the construction of 2-aminothiazole (B372263) derivatives, which are prevalent scaffolds in medicinal chemistry. nih.govchemhelpasap.comresearchgate.netorganic-chemistry.orgasianpubs.orgrsc.org

Reactivity of the 2-Aminopyridine (B139424) Substructure

The 2-aminopyridine ring system possesses its own distinct reactivity, primarily centered around the nucleophilic exocyclic amino group and the electronic nature of the pyridine (B92270) ring itself.

Nucleophilic Characteristics of the Exocyclic Amine Group

The exocyclic amino group at the C-2 position of the pyridine ring is nucleophilic and can participate in a variety of reactions. masterorganicchemistry.com Its nucleophilicity is influenced by the electronic effects of the substituents on the pyridine ring. The lone pair of electrons on the nitrogen atom can attack electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

One of the most significant reactions involving the exocyclic amine is its participation in cyclocondensation reactions. For example, in the presence of a suitable electrophile, the amino group can act as a nucleophile to initiate the formation of fused heterocyclic systems. A prime example is the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.govmdpi.comrsc.orgorganic-chemistry.org In this reaction, the nucleophilic exocyclic amine of this compound can attack an external electrophile, or in some cases, an intramolecular reaction can occur. More commonly, the pyridine ring nitrogen attacks the α-carbon of the bromoacetyl group, followed by cyclization involving the exocyclic amine.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqrsc.orgbyjus.comquimicaorganica.orgquora.comquora.com However, the presence of the activating amino group at the C-2 position enhances the electron density of the ring, making electrophilic substitution more feasible. The amino group is an ortho, para-director. In the case of 2-aminopyridine, this directs incoming electrophiles to the C-3 and C-5 positions.

The bromoacetyl group at the C-4 position is an electron-withdrawing group and a meta-director. Therefore, the regiochemical outcome of an electrophilic substitution reaction on this compound will be determined by the interplay of the directing effects of both the amino and the bromoacetyl groups. In acidic media, the situation is further complicated as the pyridine nitrogen or the exocyclic amine can be protonated, which would strongly deactivate the ring towards electrophilic attack. uoanbar.edu.iqrsc.orgbyjus.comquimicaorganica.orgquora.comquora.com For electrophilic substitution on a 4-acetylpyridine (B144475) N-oxide, substitution is promoted at the 2-position due to the electron-withdrawing and meta-directing nature of the acetyl group at the 4-position. oaji.netijpca.org

Influence of the Pyridine Nitrogen on Electronic Properties and Reactivity

In this compound, the pyridine nitrogen's electron-withdrawing effect is somewhat counteracted by the electron-donating amino group at the C-2 position. This electronic balance is crucial in determining the reactivity of the various sites within the molecule. For instance, the nucleophilicity of the exocyclic amine is modulated by the electronic push-pull system within the ring. Furthermore, the pyridine nitrogen can be protonated under acidic conditions, forming a pyridinium (B92312) salt. This significantly alters the electronic landscape of the molecule, further deactivating the ring towards electrophiles and potentially influencing the reactivity of the side chain. The presence of substituents on the pyridine ring can also have a significant impact on the stability and photochemical properties of metal complexes involving the pyridine nitrogen. nih.gov

Chemo- and Regioselectivity in Complex Reaction Environments

In complex reaction environments, the presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity. The 2-aminopyridine ring contains two nitrogen atoms with distinct nucleophilic characters. The endocyclic pyridine nitrogen is generally less nucleophilic than the exocyclic amino group, especially after protonation or coordination to a metal center. The α-bromoketone part presents an electrophilic carbon susceptible to nucleophilic attack and an enolizable proton, which can influence its reactivity.

The primary competition in reactivity arises between intermolecular reactions with external reagents and intramolecular processes. However, the spatial proximity of the nucleophilic amino group and the electrophilic bromoacetyl group strongly favors intramolecular reactions.

Regioselectivity in the context of intramolecular cyclization is a key consideration. The initial and most probable step is the nucleophilic attack of the exocyclic amino group onto the α-carbon bearing the bromine atom. This is a well-established pathway in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones. nanobioletters.comresearchgate.net An alternative, though less likely, pathway could involve the pyridine ring nitrogen acting as the nucleophile. However, the greater nucleophilicity of the amino group directs the cyclization to form the five-membered imidazole (B134444) ring of the imidazo[1,2-a]pyridine (B132010) system.

In the presence of other nucleophiles or electrophiles, the chemoselectivity of reactions involving this compound would be dictated by the relative reaction rates. For instance, in a multicomponent reaction setting, the inherent intramolecular cyclization pathway is expected to be significantly faster than most intermolecular processes, thus dominating the product distribution. nih.govnih.gov The choice of catalyst and reaction conditions can be pivotal in steering the reaction towards a desired outcome, for example, by modulating the nucleophilicity of the aminopyridine moiety or activating the electrophilic center. cnr.it

Mechanistic Studies of Key Transformations Involving this compound

The predominant transformation of this compound is its conversion to fused heterocyclic systems. Mechanistic studies, often drawing parallels from analogous reactions, provide insight into these pathways.

While the primary reactivity of this compound does not inherently suggest a direct role as a diene or dienophile in a classical Diels-Alder [4+2]-cycloaddition, its derivatives or the products resulting from its initial transformations could potentially participate in such reactions. For instance, the formation of a diene moiety on the pyridine or the fused imidazole ring could open avenues for subsequent [4+2]-cycloadditions. However, direct involvement of the parent molecule in a [4+2] cycloaddition is not a commonly reported or mechanistically favored pathway. The literature on related heterocyclic systems often focuses on their synthesis via other routes rather than their participation as core components in pericyclic reactions.

The most significant and well-documented reaction pathway for this compound is intramolecular cyclization, leading to the formation of imidazo[1,2-a]pyridine scaffolds. nanobioletters.comresearchgate.net This transformation is a cornerstone in heterocyclic synthesis and proceeds through a well-established mechanism.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The exocyclic amino group of the 2-aminopyridine moiety acts as a nucleophile, attacking the electrophilic α-carbon of the bromoethanone group. This results in the displacement of the bromide ion and the formation of a five-membered ring intermediate.

Cyclization: This initial cyclization step forms a 2,3-dihydroimidazo[1,2-a]pyridinium intermediate.

Dehydration/Aromatization: Subsequent loss of a molecule of water, often facilitated by acidic or basic conditions, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. researchgate.netosi.lv

This type of cyclocondensation reaction is a classical method for the synthesis of imidazo[1,2-a]pyridines and is widely applicable to various substituted 2-aminopyridines and α-haloketones. nanobioletters.com

Table 1: Key Mechanistic Steps in the Intramolecular Cyclization of this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the exocyclic amino group on the α-carbon of the bromoethanone. | 2,3-dihydroimidazo[1,2-a]pyridinium intermediate |

| 2 | Elimination of HBr. | Cationic intermediate |

| 3 | Deprotonation and subsequent dehydration. | Aromatic imidazo[1,2-a]pyridine |

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including those involving heterocyclic compounds. nih.gov For the intramolecular cyclization of this compound, computational studies can provide quantitative insights into the energetics of the reaction pathway.

Such studies would typically involve:

Conformational Analysis: Identifying the most stable conformers of the reactant and key intermediates.

Transition State Searching: Locating the transition state structures connecting the reactant, intermediates, and the product. The energy of these transition states determines the reaction barriers.

Reaction Pathway Mapping: Calculating the potential energy surface to visualize the entire reaction coordinate from reactant to product.

For the cyclization of this compound, computational models would likely confirm that the initial nucleophilic attack of the amino group on the α-carbon is the kinetically favored step, with a relatively low activation barrier. The subsequent dehydration step leading to the aromatic product would also be shown to be energetically favorable. These computational results would corroborate the experimentally proposed mechanisms for the formation of imidazo[1,2-a]pyridines from similar precursors. nih.gov

Table 2: Predicted Energetic Profile for the Intramolecular Cyclization from Computational Studies

| Reaction Step | Predicted Relative Energy | Key Findings |

| Reactant (this compound) | 0 kcal/mol (Reference) | Ground state energy |

| Transition State 1 (N-C bond formation) | Low to moderate activation energy | Confirms feasibility of initial cyclization |

| Dihydro-imidazopyridinium Intermediate | Intermediate energy minimum | A stable, albeit transient, species |

| Transition State 2 (Dehydration) | Moderate activation energy | Barrier to aromatization |

| Product (Imidazo[1,2-a]pyridine) | Negative (exergonic) | Thermodynamically favorable product |

Strategic Applications of 1 2 Aminopyridin 4 Yl 2 Bromoethanone in Heterocyclic Synthesis

Construction of Fused Imidazole (B134444) Systems

The inherent reactivity of 1-(2-aminopyridin-4-yl)-2-bromoethanone makes it an excellent precursor for the synthesis of imidazole-containing bicyclic and other substituted systems. The α-bromoketone moiety is primed for reaction with various nucleophiles, leading to cyclization and the formation of the five-membered imidazole ring.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives via Reaction with 2-Aminopyridines

A primary application of α-haloketones is in the synthesis of the imidazo[1,2-a]pyridine scaffold, a core structure found in numerous pharmaceutical agents. nanobioletters.com The classical method for this synthesis involves the condensation reaction between a 2-aminopyridine (B139424) and an α-bromo carbonyl compound, such as this compound. nanobioletters.com

The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine reactant attacks the electrophilic carbon bearing the bromine atom of the bromoethanone. This step forms a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization occurs when the exocyclic amino group of the newly introduced pyridine (B92270) ring attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. This transformation is often facilitated by heat or a catalyst. A variety of catalysts have been reported for this type of cyclization, including copper silicate, iodine, and palladium. nanobioletters.com The use of this compound in this reaction results in the formation of a product bearing a (2-aminopyridin-4-yl) substituent at one of the positions on the newly formed imidazole ring.

Table 1: Illustrative Catalysts for Imidazo[1,2-a]pyridine Synthesis

| Catalyst | Reaction Conditions | Advantage | Reference |

|---|---|---|---|

| Copper Silicate | Eco-friendly solvent | Heterogeneous, reusable, short reaction time | nanobioletters.com |

| Iodine | - | Metal-free | nanobioletters.com |

| Palladium(II) | - | Effective for specific substrates | nanobioletters.com |

This table represents catalysts used for the general synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromo carbonyl compounds.

Application in Pyridinylimidazole Scaffold Synthesis

The pyridinylimidazole scaffold is a key feature of p38α mitogen-activated protein (MAP) kinase inhibitors, which are investigated for treating inflammatory diseases. rsc.orgnih.gov Synthetic strategies targeting these inhibitors demonstrate the utility of intermediates structurally related to this compound. In these syntheses, the bromoethanone derivative serves as a crucial electrophilic component. rsc.org

An optimized synthesis for potent p38α MAP kinase inhibitors involves the construction of a substituted imidazole ring where the 4-yl position of the 2-aminopyridine moiety is a point of attachment. rsc.orgnih.gov While some routes start from different pyridine precursors, a convergent synthesis would involve the reaction of this compound with an appropriate amidine or thioamide. This approach directly installs the desired (2-aminopyridin-4-yl) group onto the imidazole core, streamlining the synthesis compared to multi-step strategies that build the aminopyridine portion onto a pre-existing imidazole ring. rsc.org This highlights the role of the title compound as a key building block for accessing complex, biologically active pyridinylimidazoles.

Elaboration into Diverse Thiazole (B1198619) Derivatives

The α-bromoketone functionality is also ideally suited for the construction of thiazole rings, another critical heterocycle in medicinal chemistry.

Formation of 2-Aminothiazole (B372263) Scaffolds through Hantzsch-Type Reactions

The Hantzsch thiazole synthesis is a classic and reliable method for forming a thiazole ring. It involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793), to produce a 2-aminothiazole. When this compound is used as the α-haloketone substrate, it reacts readily with thiourea.

The mechanism involves the nucleophilic sulfur of thiourea attacking the α-carbon of the bromoethanone, displacing the bromide ion. The resulting intermediate then undergoes intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon. A final dehydration step yields the 2-aminothiazole product, specifically 2-amino-4-(2-aminopyridin-4-yl)thiazole. This reaction provides a direct and efficient route to a highly functionalized molecule containing both a 2-aminothiazole and a 2-aminopyridine moiety, which can be used for further synthetic diversification.

Table 2: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Scaffold | Key Feature |

|---|

Synthesis of Substituted Thiazolopyridines

Beyond simple thiazoles, this compound can be envisioned as a precursor for fused thiazolopyridine systems. The synthesis would proceed through an initial Hantzsch reaction to form the thiazole ring as described above. The resulting product, 4-(2-aminopyridin-4-yl)thiazole, contains a free amino group on the pyridine ring.

This amino group is positioned to undergo a subsequent intramolecular cyclization reaction. For instance, if the thiazole nitrogen were to be functionalized with a group containing a suitable electrophilic center, a ring-closing reaction with the 2-amino group of the pyridine could lead to the formation of a fused thiazolo[3,2-a]pyrimidin-5-one or related system. This multi-step, one-pot potential underscores the compound's utility in generating complex heterocyclic architectures where the pyridine ring itself becomes part of a larger, fused structure.

Building Blocks for Complex Nitrogen-Containing Heterocycles

The strategic placement of reactive functional groups makes this compound a versatile building block for a wide range of complex nitrogen-containing heterocycles beyond imidazoles and thiazoles. nih.gov The presence of the α-bromoketone, the pyridine nitrogen, and the primary amino group allows for a variety of synthetic transformations.

For example, the α-bromoketone can react with a wide range of nucleophiles, not just those leading to imidazoles or thiazoles. Reaction with dicarbonyl compounds or their equivalents could lead to the formation of substituted pyridines or pyrimidines. The 2-amino group on the pyridine ring can be a handle for annulation reactions, where an additional ring is fused onto the pyridine core. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyridopyrimidines. mdpi.com This versatility allows for the generation of polycyclic systems that are of significant interest in materials science and medicinal chemistry. nih.govnih.gov

Assembly of Substituted Pyrazole (B372694) Rings

The reaction of α-haloketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles, known as the Hantzsch pyrazole synthesis. nist.govorgsyn.orgnih.gov In this reaction, this compound can react with various substituted hydrazines to yield highly functionalized pyrazoles. The 2-aminopyridinyl substituent at the 4-position of the pyrazole ring introduces a site for further derivatization.

Reaction Scheme:

Annulation Reactions to Construct Naphthyridine and Pyrimidine Systems

The aminopyridine core of the molecule is a key synthon for the construction of fused bicyclic systems like naphthyridines and pyrimidines.

Naphthyridine Synthesis: Annulation reactions involving the amino group and the ketone functionality can lead to the formation of naphthyridine skeletons. For instance, a modified Guareschi-Thorpe reaction could be envisioned, where the α-bromo ketone first reacts with a suitable active methylene (B1212753) compound, followed by cyclization involving the aminopyridine nitrogen. nih.govorganic-chemistry.orgrsc.org

Pyrimidine Synthesis: The reaction of the α-bromo ketone with amidines or guanidine (B92328) derivatives is a well-established route to pyrimidines. rsc.org In this context, the aminopyridine moiety can either be a spectator or participate in further cyclization reactions to form more complex fused systems.

Multicomponent Reaction Strategies for 2-Aminopyridine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. wikipedia.orgorganic-chemistry.orgnih.gov this compound is a suitable candidate for MCRs. For example, in an Ugi-type reaction, the ketone, an amine (the aminopyridine itself or an external amine), an isocyanide, and a carboxylic acid could react to form a complex α-acylamino amide derivative. wikipedia.orgorganic-chemistry.orgnih.gov The presence of the bromine atom provides a handle for subsequent intramolecular or intermolecular reactions.

Derivatization and Scaffold Hopping Approaches

Derivatization: The reactive sites on this compound, namely the amino group, the ketone, and the bromine atom, allow for a wide range of derivatization reactions. The amino group can be acylated, alkylated, or used in condensation reactions. The ketone can undergo reactions typical of carbonyl compounds, and the bromine atom is readily displaced by various nucleophiles.

Scaffold Hopping: Scaffold hopping is a medicinal chemistry strategy to identify novel molecular frameworks with similar biological activity to a known active compound. nih.gov this compound can be a starting point for scaffold hopping. For instance, the pyridine ring could be transformed into other heterocyclic systems, or the entire aminopyridine ketone scaffold could be used to mimic the pharmacophore of a known drug, potentially leading to new therapeutic agents with improved properties. nih.gov

Theoretical and Computational Chemistry Studies of 1 2 Aminopyridin 4 Yl 2 Bromoethanone and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. For the derivatives of 1-(2-Aminopyridin-4-yl)-2-bromoethanone, these studies provide a molecular-level understanding of their stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and to minimize the energy of molecules. In the study of imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are synthesized from precursors like 2-aminopyrimidine (B69317) and 2-bromoacetophenone, DFT calculations at the B3LYP/6–31 G (d, p) level have been employed to determine the energy of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. nih.gov These calculations are crucial for understanding the stability and reactivity of these molecules.

A comparative study on the Diels-Alder reactions of imidazo[1,2-a]pyridine (B132010) and its derivatives highlighted the importance of including dispersion correction in DFT calculations. oup.com The study, conducted at the B3LYP/6-31+G** level, revealed that including dispersion correction lowered the relative activation energy barriers by approximately 10–13 kcal mol⁻¹ and increased the relative reaction energies by about 9–13 kcal mol⁻¹ compared to calculations without dispersion correction. oup.com This underscores the significance of accurately modeling non-covalent interactions in these systems.

The photophysical properties of various 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes have also been investigated using DFT and Time-Dependent DFT (TD-DFT) at the PBE0/6-31++G(d,p) and M06-2X/6-31++G(d,p) levels of theory. tandfonline.com These studies compute structural parameters, relative energies, and vibrational spectra to understand the excited-state intramolecular proton transfer (ESIPT) process. tandfonline.com

Table 1: Selected DFT Functionals and Basis Sets Used in the Study of Imidazopyridine Derivatives

| Derivative Class | DFT Functional | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine Schiff bases | B3LYP | 6–31 G (d, p) | FMO, MEP, QTAIM, RDG | nih.gov |

| Imidazo[1,2-a]pyridine | B3LYP | 6-31+G** | Diels-Alder reaction energies and barriers | oup.com |

| 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine dyes | PBE0, M06-2X | 6-31++G(d,p) | Photophysical properties, ESIPT | tandfonline.com |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For a series of synthesized imidazo[1,2-a]pyridine derivatives, the HOMO and LUMO energies were calculated to understand their electronic and optical properties. rsc.org The distribution of these orbitals provides insight into the intramolecular charge transfer (ICT) characteristics of the molecules. rsc.org In many imidazopyridine derivatives, the HOMO is often located on the imidazopyridine core, while the LUMO is distributed over other parts of the molecule, facilitating charge transfer upon excitation. researchgate.net

In a study of imidazo[1,2-a]pyrimidine derivatives, the HOMO-LUMO energy gap was found to be a key indicator of the molecule's potential bioactivity. nih.gov A smaller energy gap suggests higher reactivity, which can be crucial for the molecule's interaction with biological targets. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Selected Imidazopyridine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine Derivative (Generic) | Data Not Specified | Data Not Specified | Data Not Specified | researchgate.net |

| Imidazo[1,2-a]pyrimidine Derivative (Generic) | Data Not Specified | Data Not Specified | Data Not Specified | nih.gov |

| 3-phenylimidazo[1,5-a]pyridines | Data Not Specified | Data Not Specified | Data Not Specified | rsc.org |

Note: Specific energy values are often presented in graphical form or are highly dependent on the specific derivative within a study, hence generalized findings are reported here.

Investigation of Intramolecular and Intermolecular Interactions

The stability and function of molecules are often governed by a complex network of intramolecular and intermolecular interactions. Computational methods are invaluable for dissecting these forces.

Hydrogen bonds play a critical role in the structure and properties of imidazopyridine derivatives. Computational studies, often coupled with X-ray diffraction data, help to elucidate the nature and strength of these interactions. rsc.org In the solid state, imidazopyridine molecules can be connected through various noncovalent forces, including C–H⋯N and C–H⋯π hydrogen bonds, which influence their crystal packing. rsc.org

In a study of novel imidazo[1,2-a]pyridine derivatives as potential COX-2 inhibitors, molecular docking simulations revealed the formation of hydrogen bonds between the methylsulfonyl pharmacophore of the compounds and key amino acid residues, such as Arg-513 and His-90, in the active site of the enzyme. nih.gov This highlights the importance of hydrogen bonding in the biological activity of these derivatives. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions, including hydrogen bonds, in the crystal structures of these compounds. rsc.org

The stability of reaction intermediates and final products is a key determinant of reaction pathways and yields. Computational chemistry provides insights into the factors that stabilize these structures. For instance, in the synthesis of imidazo[1,2-a]pyridines, the stability of the cyclized product is influenced by the aromaticity of the fused ring system.

Furthermore, non-covalent interactions, such as π-stacking, can contribute significantly to the stability of the crystal lattice of imidazopyridine derivatives. rsc.org However, tight π-stacking can also lead to fluorescence quenching in the solid state. rsc.org The balance of these stabilizing and destabilizing effects is crucial for designing materials with specific photophysical properties.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones (such as this compound), several mechanisms have been proposed and investigated. bio-conferences.orgresearchgate.netacs.orgacs.org

The classical Tschitschibabin reaction involves the initial SN2 reaction between the nitrogen of the pyridine (B92270) ring of 2-aminopyridine (B139424) and the α-carbon of the bromoethanone derivative. bio-conferences.org This is followed by an intramolecular cyclization via nucleophilic attack of the exocyclic amino group on the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.orgresearchgate.net

Computational studies can model the energy profiles of these reaction pathways, identifying transition states and intermediates. This allows for a comparison of the feasibility of different proposed mechanisms. For example, an alternative pathway could involve the initial reaction of the exocyclic amino group with the carbonyl, followed by cyclization. DFT calculations of the activation energies for each step can help determine the most likely reaction pathway.

Recent synthetic methods have also explored catalyst-free and solvent-free conditions for this reaction, and computational modeling can help to understand how these conditions affect the reaction mechanism and efficiency. bio-conferences.org

Transition State Characterization for Cyclization and Substitution Reactions

The reactivity of this compound is dominated by the electrophilic carbon of the bromoacetyl group and the nucleophilic 2-amino group on the pyridine ring. This arrangement allows for a variety of potential intramolecular (cyclization) and intermolecular (substitution) reactions. The characterization of the transition states for these reactions is fundamental to understanding the regioselectivity and stereoselectivity of the products formed.

Computational models, typically using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate and characterize the transition state structures for these reactions. A key feature of a transition state is that it represents a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the intramolecular cyclization of this compound, two primary pathways can be envisioned: attack of the exocyclic amino group onto the carbonyl carbon, or attack onto the α-carbon bearing the bromine atom. The latter, leading to the formation of a six-membered ring, is often more kinetically and thermodynamically favorable. The transition state for this cyclization would exhibit a partially formed N-C bond and a partially broken C-Br bond. The geometry of this transition state would be highly constrained, and its characterization is essential for predicting the feasibility of the cyclization.

In the case of intermolecular substitution reactions, where an external nucleophile attacks the α-carbon, the transition state would resemble a typical SN2 transition state. up.ac.za The nucleophile and the leaving group (bromide) would be in a trigonal bipyramidal arrangement around the central carbon atom. The nature of the nucleophile would significantly influence the geometry and energy of this transition state.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a computational study on the transition states of this compound.

| Reaction Pathway | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Intramolecular Cyclization | TS_cycl | N-C: 2.15, C-Br: 2.20 | -350 |

| Intermolecular Substitution (with MeO⁻) | TS_sub | MeO-C: 2.10, C-Br: 2.25 | -420 |

This data is illustrative and based on typical values for similar reactions.

Energy Profiles and Reaction Kinetics from Computational Models

For this compound, computational models can generate energy profiles for competing reaction pathways, such as intramolecular cyclization versus intermolecular substitution. The activation energy for each pathway is the energy difference between the reactants and the highest-energy transition state. savemyexams.com The pathway with the lower activation energy will be the kinetically favored one and will proceed at a faster rate. wikipedia.org

The rate of a reaction is not solely dependent on the activation energy but also on the pre-exponential factor in the Arrhenius equation, which is related to the entropy of activation. youtube.com Computational models can also be used to calculate these parameters, providing a comprehensive understanding of the reaction kinetics.

For instance, a computational study might reveal that the intramolecular cyclization of this compound has a lower activation energy than intermolecular substitution by a weak nucleophile, suggesting that cyclization is the more likely outcome under neutral conditions. However, in the presence of a strong, external nucleophile, the activation energy for the substitution reaction may be significantly lowered, making it the dominant pathway.

The following interactive data table presents hypothetical energetic data for the reactions of this compound, as would be derived from computational models.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Intramolecular Cyclization | 15.2 | -25.8 | 1.2 x 10⁻³ |

| Intermolecular Substitution (with MeO⁻) | 12.5 | -30.1 | 3.5 x 10⁻² |

This data is illustrative and intended to represent typical computational results.

These computational insights are invaluable for rationalizing experimental observations and for designing new synthetic routes involving derivatives of this compound.

Future Perspectives and Emerging Trends in the Research of 1 2 Aminopyridin 4 Yl 2 Bromoethanone

Development of Asymmetric Synthesis Methodologies

The creation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While traditional methods may yield racemic mixtures, the development of asymmetric synthesis methodologies for 1-(2-Aminopyridin-4-yl)-2-bromoethanone and its derivatives is a significant area of future research. The focus has increasingly shifted towards transition metal-catalyzed asymmetric synthesis and enzyme-catalyzed enantioselective reactions to produce specific stereoisomers. ethernet.edu.et This is driven by the understanding that different enantiomers of a chiral compound can exhibit vastly different biological activities. ethernet.edu.et The pursuit of asymmetric synthesis aims to provide access to single enantiomers, which is crucial for developing safer and more effective pharmaceuticals. ethernet.edu.et

Exploration of Catalytic Transformations and Sustainable Chemical Processes

Future research will likely emphasize the use of catalytic transformations to enhance the synthetic utility of this compound in a more sustainable manner. This involves moving away from stoichiometric reagents towards catalytic systems that can be used in smaller quantities and potentially recycled. The exploration of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to new reaction pathways with improved selectivity and efficiency. Sustainable chemical processes also involve the use of greener solvents, lower energy consumption, and the reduction of waste, all of which are critical considerations for modern chemical manufacturing.

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the synthesis of chemical compounds. nih.govalmacgroup.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a key trend for enabling scalable and safer production. nih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. almacgroup.com This technology is particularly advantageous for handling hazardous reagents and intermediates, making it an attractive option for industrial-scale synthesis. almacgroup.com The development of integrated flow systems, which may include in-line purification and analysis, could streamline the manufacturing process significantly. nih.govalmacgroup.com

| Parameter | Batch Chemistry | Flow Chemistry |

| Mixing | Often inefficient and variable | Highly efficient and controlled micromixing almacgroup.com |

| Heat Transfer | Limited by surface area-to-volume ratio | Rapid and efficient due to high surface area-to-volume ratio almacgroup.com |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with smaller reaction volumes and better control almacgroup.com |

| Scalability | Complex and often requires re-optimization | Simpler scale-up by running for longer times or "numbering up" reactors almacgroup.com |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and residence time almacgroup.com |

Applications in Advanced Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it a promising candidate for applications in advanced materials science and supramolecular chemistry. The aminopyridine group can participate in hydrogen bonding and coordination with metal ions, while the ketone and bromo functionalities offer sites for further chemical modification. These properties can be exploited to construct complex supramolecular architectures, such as metal-organic frameworks (MOFs) and hydrogen-bonded networks. nih.govnih.gov The ability to form well-defined, self-assembled structures is of great interest for the development of new materials with tailored electronic, optical, or porous properties. For example, the combination of hydrogen and halogen bonding can be used to assemble molecules into one- and two-dimensional architectures. nih.gov

High-Throughput Screening for Novel Synthetic Transformations

High-throughput screening (HTS) is a powerful technology for accelerating the discovery of new reactions and optimizing reaction conditions. scienceintheclassroom.orgewadirect.com Applying HTS to this compound could rapidly identify novel synthetic transformations and catalytic systems. nih.govresearchgate.net By running a large number of experiments in parallel on a microscale, researchers can efficiently screen vast libraries of catalysts, reagents, and reaction conditions. scienceintheclassroom.org This approach can uncover unexpected reactivity and lead to the development of innovative synthetic methods. The use of modern analytical techniques, such as high-performance liquid chromatography-mass spectrometry (UPLC-MS), allows for the rapid analysis of the numerous reaction outcomes generated by HTS. scienceintheclassroom.org This can significantly reduce the time and resources required for synthetic methodology development. scienceintheclassroom.orgamanote.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.